Deep UV Sensitivity Advantage of MRS-1 Resist over PMMA
A negative deep UV resist formulation, MRS-1, incorporating 3,3'-diazidodiphenyl sulfone, exhibits dramatically higher sensitivity than the benchmark polymethyl methacrylate (PMMA) [1]. This directly translates to significantly faster production throughput in lithographic processes.
| Evidence Dimension | Deep UV Sensitivity |
|---|---|
| Target Compound Data | Approximately 100 times more sensitive; 5 s exposure is sufficient for contact printing. |
| Comparator Or Baseline | Polymethyl methacrylate (PMMA) |
| Quantified Difference | Two orders of magnitude (100x) higher sensitivity. |
| Conditions | Deep UV contact printing using a 500-W Xe-Hg lamp. |
Why This Matters
This directly quantifies the time and energy savings in a production setting, making it a more efficient and cost-effective choice for high-volume microfabrication.
- [1] Azide-phenolic resin photoresists for deep UV lithography. Scilit. Details of a photosensitive composition, consisting of an aromatic azide compound (3,3'-diazidodiphenyl sulfone) and a phenolic resin (poly(p-vinylphenol)), called MRS-1. View Source
